molecular formula C9H9N3O2 B13298635 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid

6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13298635
M. Wt: 191.19 g/mol
InChI Key: VKESPNBQBPKNLQ-UHFFFAOYSA-N
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Description

6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a but-3-yn-1-yl substituent at the 6-position of the pyrimidine ring.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-3-ynylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12)

InChI Key

VKESPNBQBPKNLQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The core pyrimidine ring is constructed via cyclization reactions involving amidines, ureas, or β-dicarbonyl compounds. For example, the condensation of β-ketoesters with amidines under reflux conditions can generate the pyrimidine scaffold (Reference). This step often involves heating in solvents like ethanol or acetic acid, with catalysts such as ammonium acetate to facilitate ring closure.

Functionalization to Attach the Carboxylic Acid

The carboxylic acid functionality at the 4-position can be introduced via oxidation of a methyl or aldehyde precursor or through direct carboxylation reactions. Carboxylation may involve reagents like carbon dioxide under pressure or using carboxylation reagents such as diethyl carbonate, depending on the synthetic route.

Final Coupling and Purification

The final step involves purification through recrystallization, chromatography, or both, to isolate the pure compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity, especially for pharmaceutical-grade compounds.

Representative Synthesis Pathway

Step Description Reagents & Conditions Reference
1 Cyclization to form pyrimidine core β-dicarbonyl compound + amidine, reflux in ethanol
2 Nucleophilic substitution at 6-position Aminoalkyne derivative + halogenated pyrimidine, DMSO/DMF, heat ,
3 Carboxylation at 4-position CO₂ under pressure or oxidation of precursors
4 Purification Recrystallization, chromatography ,

Data Tables Summarizing Synthesis Parameters

Parameter Typical Range Notes References
Reaction Temperature 20°C – 120°C Varies with step, optimized for yield ,
Solvents DMSO, DMF, ethanol Polar aprotic solvents facilitate nucleophilic substitution ,
Reaction Time 4 – 24 hours Dependent on step complexity ,,
Purification Method Recrystallization, chromatography Ensures high purity for biological testing ,

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative with a but-3-yn-1-yl amino group at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring. It has a molecular weight of approximately 205.21 g/mol. The alkyne group enhances its reactivity, making it a building block for organic syntheses and biological studies.

Scientific Research Applications

This compound has applications across different fields.

Chemistry It serves as a building block for synthesizing more complex organic molecules. It is also used as a ligand in coordination chemistry.

Biology It is investigated as a biochemical probe for studying enzyme inhibition and the modulation of molecular targets. The compound is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with biological receptors, potentially leading to antiviral and anticancer activities.

Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with specific enzymes or receptors. Techniques such as molecular docking simulations are often employed to predict how this compound interacts with target proteins, providing insights into its potential mechanisms of action in biological systems. For instance, it may inhibit enzyme activity by binding to active sites or modulating receptor functions through specific interactions.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The 6-position of pyrimidine-4-carboxylic acid is a critical site for functionalization. Below is a comparison of substituents and their implications:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Structural Features
6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid But-3-yn-1-yl (linear alkyne) C₉H₉N₃O₂ 191.19 Terminal alkyne for click chemistry potential
6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid Tetrahydro-2H-pyran-4-yl (cyclic ether) C₁₀H₁₃N₃O₃ 247.23 Oxygen-containing ring enhances solubility
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Cyclobutyl (strained cyclic alkyl) C₉H₁₁N₃O₂ 193.20 Rigid cyclic structure for conformational control
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic acid Benzyl(methyl)amino (aromatic) C₁₄H₁₆N₄O₂ 296.30 Aromatic group for π-π interactions
6-(Bromomethyl)pyrimidine-4-carboxylic acid Bromomethyl (halogenated alkyl) C₆H₅BrN₂O₂ 217.02 Electrophilic site for nucleophilic substitution

Physicochemical Properties

  • Solubility: Pyrimidine-4-carboxylic acid derivatives exhibit variable solubility. For example: Pyrimidine-4-carboxylic acid: Soluble in DMSO (20 mg/mL), ethanol (0.25 mg/mL), and DMF (2 mg/mL) . 6-[(But-3-yn-1-yl)amino] analog: Predicted lower solubility due to the hydrophobic alkyne chain. Tetrahydro-2H-pyran analog: Enhanced solubility in polar solvents due to the ether oxygen .
  • Thermal Stability : Bromomethyl and alkyne derivatives may show lower thermal stability due to reactive substituents .

Biological Activity

6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid, with the CAS Number 1863038-30-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrimidine ring substituted with a butynyl group and an amino group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2. The compound features a carboxylic acid functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. For instance, in vitro evaluations demonstrated minimum inhibitory concentration (MIC) values in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Bacterial Strain MIC (μg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli3.12 - 12.52

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies focusing on breast cancer cell lines such as MDA-MB-231 and MCF7, it demonstrated notable cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, one study reported IC50 values of approximately 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA synthesis and repair. The presence of the pyrimidine ring is crucial as it mimics nucleobases involved in nucleic acid metabolism, potentially leading to apoptosis in cancer cells .

Case Study 1: Antibacterial Efficacy

A recent case study involved the assessment of various pyrimidine derivatives, including our compound of interest, against clinical isolates of resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The findings revealed that the compound induced significant apoptosis as evidenced by increased caspase activity and morphological changes consistent with programmed cell death .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid?

A: Synthesis typically involves a multi-step process:

  • Step 1: Condensation of pyrimidine precursors (e.g., 4-carboxypyrimidine) with but-3-yn-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amino linkage .
  • Step 2: Oxidation of intermediates using KMnO₄ or CrO₃ to stabilize the carboxylic acid group .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (methanol/water) achieves >95% purity .
    Key Validation: Confirm structure via 1^1H/13^13C NMR (pyrimidine ring protons at δ 8.2–8.5 ppm, alkyne protons at δ 1.9–2.1 ppm) and LC-MS (expected [M+H]⁺ = 221.2) .

Basic Biological Activity Screening

Q. Q: How should researchers design in vitro assays to screen this compound for enzyme inhibition?

A:

  • Target Selection: Prioritize kinases (e.g., EGFR, MAPK) due to pyrimidine’s ATP-binding pocket affinity .
  • Assay Conditions: Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes (IC₅₀ determination at 10–100 μM concentrations) .
  • Controls: Include staurosporine (broad kinase inhibitor) and vehicle (DMSO <0.1%) .
    Data Interpretation: A >50% inhibition at 50 μM suggests lead potential; validate via dose-response curves .

Advanced Synthesis: Resolving Low-Yield Challenges

Q. Q: How can researchers optimize yields when the alkyne-amine coupling step fails (>50% side products)?

A: Common issues and solutions:

  • Problem 1: Alkyne group instability under basic conditions.
    Fix: Use milder bases (e.g., Et₃N instead of K₂CO₃) and inert atmosphere (N₂/Ar) .
  • Problem 2: Competing N-alkylation vs. N-arylation.
    Fix: Employ CuI/Pd(PPh₃)₄ catalysts to favor selective C-N bond formation .
    Yield Improvement: From ~30% to >70% via microwave-assisted synthesis (100°C, 30 min) .

Advanced Data Contradiction: Discrepant Biological Results

Q. Q: How to resolve contradictions between in vitro potency (IC₅₀ = 2 μM) and in vivo inefficacy?

A: Likely factors:

  • Metabolic Instability: The alkyne group may undergo rapid CYP450 oxidation. Test microsomal stability (e.g., rat liver microsomes, t₁/₂ <15 min indicates poor stability) .
  • Solubility Issues: Measure logP (predicted ~1.8). If >2, modify via carboxylate salt formation (e.g., sodium salt improves aqueous solubility) .
  • Off-Target Binding: Perform proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Advanced Computational Modeling

Q. Q: What computational strategies predict binding modes of this compound with kinase targets?

A:

  • Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). Focus on hinge region (Met793, Glu804) and alkyne interactions .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å acceptable) .
  • SAR Analysis: Compare with analogs (e.g., cyclobutylmethyl or tetrahydropyran substitutions) to identify critical substituents .

Methodological Guidance for In Vivo Studies

Q. Q: What experimental design ensures reliable pharmacokinetic (PK) and toxicity data?

A:

  • Dosing: Administer 10 mg/kg (IV) and 50 mg/kg (PO) in Sprague-Dawley rats (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, 24h .
  • Analytics: Quantify via LC-MS/MS (LLOQ = 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂ .
  • Toxicity: Monitor ALT/AST levels and histopathology (liver/kidney) after 14-day repeat dosing .

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